![molecular formula C14H11N3O3 B15083039 Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B15083039.png)
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a chemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.262 g/mol This compound is known for its unique structure, which includes a nicotinic acid moiety and a benzo[1,3]dioxole ring connected via a methylene-hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide typically involves the condensation of nicotinic acid hydrazide with benzo[1,3]dioxole-5-carbaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action.
Mechanism of Action
The mechanism of action of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide involves its interaction with specific molecular targets. In cancer cells, it has been found to induce apoptosis by causing cell cycle arrest at the S phase and activating apoptotic pathways . The compound may also interact with tubulin, disrupting microtubule assembly and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Hydrazide: A precursor in the synthesis of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide.
Benzo[1,3]dioxole-5-carbaldehyde: Another precursor used in the synthesis.
Indole-based Compounds: Similar in their anticancer activity and mechanism of action.
Uniqueness
This compound is unique due to its specific combination of nicotinic acid and benzo[1,3]dioxole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-1-5-15-8-11)17-16-7-10-3-4-12-13(6-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-7+ |
InChI Key |
GRDUOCQGQPFYBD-FRKPEAEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
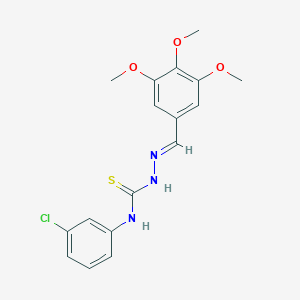

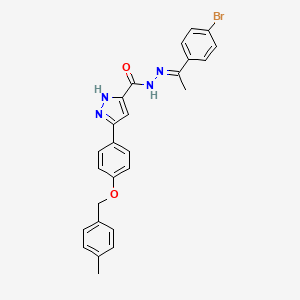
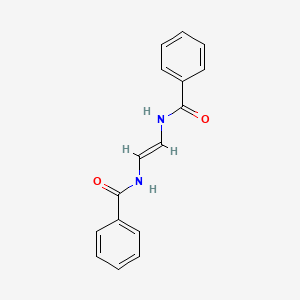

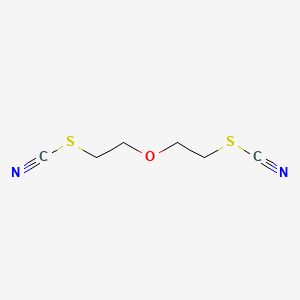
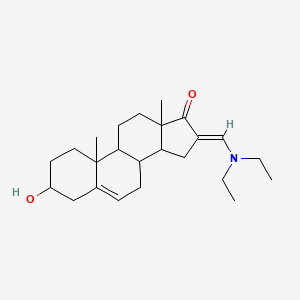

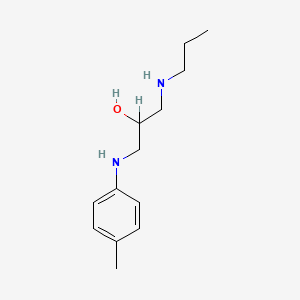
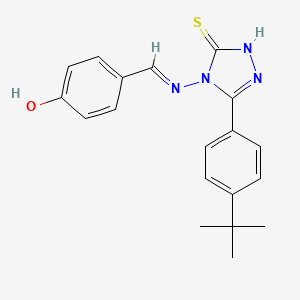
![4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B15083049.png)
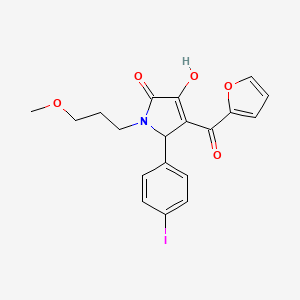
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083059.png)
